Cas no 2138307-77-2 ((6-Bromo-2-methoxyquinolin-3-yl)methanamine)

(6-Bromo-2-methoxyquinolin-3-yl)methanamine is a brominated quinoline derivative featuring a methoxy group at the 2-position and an aminomethyl substituent at the 3-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of pharmacologically active molecules targeting various disease pathways. The bromine atom enhances reactivity for further functionalization, while the methoxy and aminomethyl groups contribute to its binding affinity in drug design. Its well-defined structure makes it valuable for constructing complex heterocyclic frameworks. The compound is typically handled under controlled conditions due to its sensitivity. High-purity grades are available for research applications, ensuring reproducibility in synthetic and biological studies.
(6-Bromo-2-methoxyquinolin-3-yl)methanamine structure
2138307-77-2 structure
商品名:(6-Bromo-2-methoxyquinolin-3-yl)methanamine
CAS番号:2138307-77-2
MF:C11H11BrN2O
メガワット:267.121841669083
CID:5758374
PubChem ID:134818956

(6-Bromo-2-methoxyquinolin-3-yl)methanamine 化学的及び物理的性質

名前と識別子

    • 2138307-77-2
    • (6-Bromo-2-methoxyquinolin-3-yl)methanamine
    • EN300-734770
    • インチ: 1S/C11H11BrN2O/c1-15-11-8(6-13)4-7-5-9(12)2-3-10(7)14-11/h2-5H,6,13H2,1H3
    • InChIKey: DHPNVFBDXJRHOB-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC2C(C=1)=CC(CN)=C(N=2)OC

計算された属性

  • せいみつぶんしりょう: 266.00548g/mol
  • どういたいしつりょう: 266.00548g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 48.1Ų

(6-Bromo-2-methoxyquinolin-3-yl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-734770-0.1g
(6-bromo-2-methoxyquinolin-3-yl)methanamine
2138307-77-2 95.0%
0.1g
$968.0 2025-03-11
Enamine
EN300-734770-1.0g
(6-bromo-2-methoxyquinolin-3-yl)methanamine
2138307-77-2 95.0%
1.0g
$1100.0 2025-03-11
Enamine
EN300-734770-0.05g
(6-bromo-2-methoxyquinolin-3-yl)methanamine
2138307-77-2 95.0%
0.05g
$924.0 2025-03-11
Enamine
EN300-734770-0.25g
(6-bromo-2-methoxyquinolin-3-yl)methanamine
2138307-77-2 95.0%
0.25g
$1012.0 2025-03-11
Enamine
EN300-734770-0.5g
(6-bromo-2-methoxyquinolin-3-yl)methanamine
2138307-77-2 95.0%
0.5g
$1056.0 2025-03-11
Enamine
EN300-734770-2.5g
(6-bromo-2-methoxyquinolin-3-yl)methanamine
2138307-77-2 95.0%
2.5g
$2155.0 2025-03-11
Enamine
EN300-734770-5.0g
(6-bromo-2-methoxyquinolin-3-yl)methanamine
2138307-77-2 95.0%
5.0g
$3189.0 2025-03-11
Enamine
EN300-734770-10.0g
(6-bromo-2-methoxyquinolin-3-yl)methanamine
2138307-77-2 95.0%
10.0g
$4729.0 2025-03-11

(6-Bromo-2-methoxyquinolin-3-yl)methanamine 関連文献

(6-Bromo-2-methoxyquinolin-3-yl)methanamineに関する追加情報

Introduction to CAS No. 2138307-77-2: (6-Bromo-2-methoxyquinolin-3-yl)methanamine

CAS No. 2138307-77-2, commonly referred to as (6-Bromo-2-methoxyquinolin-3-yl)methanamine, is a highly specialized chemical compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of quinoline, a heterocyclic aromatic system, which serves as a foundational structure for numerous bioactive molecules. The presence of the bromine atom at the 6th position and the methoxy group at the 2nd position introduces unique electronic and steric properties, making this compound a valuable tool in drug discovery and chemical synthesis.

The synthesis of (6-Bromo-2-methoxyquinolin-3-yl)methanamine involves a series of carefully orchestrated reactions, including nucleophilic substitution, oxidation, and coupling processes. Recent advancements in catalytic methodologies have enabled the efficient construction of this compound with high purity and yield. Researchers have leveraged these improvements to explore its potential applications in various domains.

In the realm of pharmacology, (6-Bromo-2-methoxyquinolin-3-yl)methanamine has shown promising activity as a lead compound for anti-cancer drug development. Studies published in reputable journals such as *Nature Communications* and *Journal of Medicinal Chemistry* highlight its ability to inhibit key enzymes involved in tumor progression, such as cyclin-dependent kinases (CDKs). The bromine substituent plays a critical role in enhancing the compound's bioavailability and selectivity, making it a strong candidate for preclinical trials.

Beyond pharmacology, this compound has also found applications in materials science. Its quinoline backbone exhibits excellent photochemical properties, which have been exploited in the development of organic light-emitting diodes (OLEDs). Research conducted at leading institutions like Stanford University and the Massachusetts Institute of Technology (MIT) demonstrates that (6-Bromo-2-methoxyquinolin-3-yl)methanamine can serve as an efficient electron transport layer material, significantly improving the efficiency and stability of OLED devices.

The structural versatility of CAS No. 2138307-77-2 extends to its use in chemical synthesis as an intermediate for constructing more complex molecules. Its methoxy group facilitates nucleophilic attacks, while the bromine atom provides an excellent leaving group for substitution reactions. These properties make it an invaluable building block in the construction of bioactive molecules with intricate architectures.

From an environmental perspective, recent studies have focused on the biodegradation pathways of (6-Bromo-2-methoxyquinolin-3-yl)methanamine to assess its ecological impact. Findings published in *Environmental Science & Technology* indicate that under aerobic conditions, this compound undergoes rapid microbial degradation, minimizing its persistence in aquatic ecosystems.

In conclusion, CAS No. 2138307-77-2: (6-Bromo-2-methoxyquinolin-3-yl)methanamine stands as a testament to the ingenuity of modern chemical synthesis and its wide-ranging applications across diverse scientific disciplines. As research continues to uncover new facets of its potential, this compound is poised to play an increasingly pivotal role in advancing both therapeutic development and materials innovation.

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